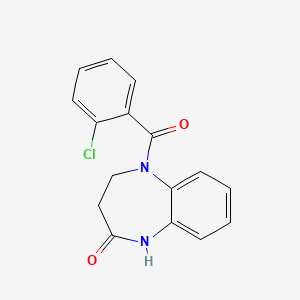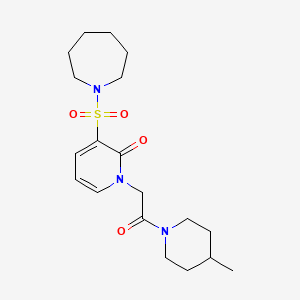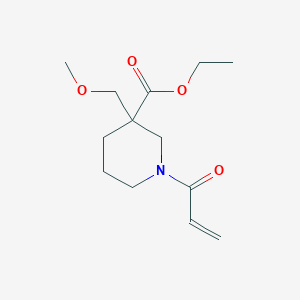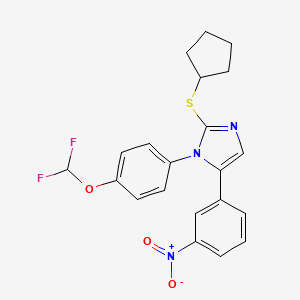
5-(2-chlorobenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(2-chlorobenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one” is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzodiazepines are generally synthesized via the fusion of benzene and diazepine rings .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Benzodiazepine derivatives, including "5-(2-chlorobenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one," have been the subject of extensive research due to their wide range of biological applications. These compounds are synthesized and characterized through various chemical processes, highlighting their structural and molecular properties. For example, the synthesis of 1,4-benzodiazepin-2-ones via microwave-assisted irradiation offers higher yields in shorter reaction times compared to traditional methods, demonstrating the efficiency of modern synthetic techniques in producing these compounds (Mwande-Maguene et al., 2011).
Pharmacological Potential
The pharmacological properties of benzodiazepine derivatives are closely linked to their molecular structure, with many studies focusing on the relationship between these compounds' configurations and their potential therapeutic applications. These substances have been explored for their antiplasmodial activity, offering promising avenues for the treatment of diseases such as malaria (Mwande-Maguene et al., 2011). Additionally, theoretical studies using computational methods like Gaussian have provided insights into the molecular properties of benzodiazepine derivatives, which could be beneficial for understanding their reactivity and mechanisms in biological systems (Abirou et al., 2007).
Propriétés
IUPAC Name |
5-(2-chlorobenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-12-6-2-1-5-11(12)16(21)19-10-9-15(20)18-13-7-3-4-8-14(13)19/h1-8H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUFRVATPJMNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorobenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluorobenzyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941807.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2941811.png)




![Tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2941819.png)
![N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2941821.png)



![1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline](/img/structure/B2941829.png)
![4-[(E)-2-cyano-3-oxo-3-(prop-2-enylamino)prop-1-enyl]benzoic acid](/img/structure/B2941830.png)